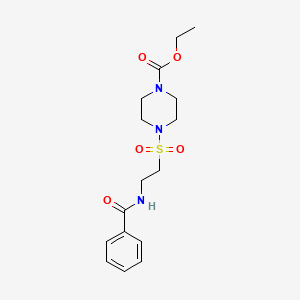

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based small molecule featuring a sulfonamide linker and a benzamidoethyl substituent. The ethyl carboxylate group at the piperazine 4-position enhances solubility, while the sulfonyl and benzamide moieties contribute to hydrogen bonding and aromatic interactions, making it a candidate for targeting enzymes or receptors involved in signaling pathways.

Properties

IUPAC Name |

ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c1-2-24-16(21)18-9-11-19(12-10-18)25(22,23)13-8-17-15(20)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIAPNTXGNWTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis Approaches

The synthesis of Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate typically involves several steps:

- Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.

- Sulfonylation : Introduction of the sulfonyl group through reactions with sulfonyl chlorides.

- Amidation : Coupling with benzamides to introduce the benzamidoethyl group.

- Esterification : Final conversion to the ethyl ester form.

These synthetic routes have been optimized to improve yield and purity, enabling further biological testing.

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that compounds with similar structures exhibit potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair mechanisms. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to chemotherapeutic agents, particularly in BRCA-mutant tumors .

Phosphate Transport Inhibition

Another significant application is its role as a phosphate transport inhibitor. Compounds derived from similar structures have been shown to inhibit intestinal phosphate transport, suggesting potential use in managing conditions like hyperphosphatemia associated with chronic kidney disease .

Case Study 1: PARP Inhibition in Cancer Cells

In a study examining the effects of this compound on cancer cell lines, it was found that this compound significantly inhibited PARP activity, leading to reduced proliferation rates in BRCA-deficient cells. The study utilized a series of analogs to establish structure-activity relationships (SAR), demonstrating that modifications to the benzamide group could enhance potency .

Case Study 2: Phosphate Transport Modulation

A clinical trial assessed the effectiveness of similar sulfonamide compounds in patients with chronic kidney disease. Results indicated that these compounds effectively reduced serum phosphate levels without significant side effects, supporting their potential as therapeutic agents for managing hyperphosphatemia .

Mechanism of Action

The mechanism of action for Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, which can influence various biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Key Findings:

- Electron-Withdrawing vs. Donating Groups : Nitro () and iodine () substituents increase electrophilicity and membrane permeability, whereas methoxy/ethoxy groups () improve solubility .

- Aromatic Interactions : Benzamido (target compound) and indole () groups facilitate π-π stacking in enzyme pockets, critical for kinase or receptor binding .

- N-Protective Groups : Ethyl carboxylate (target compound) offers better aqueous solubility than tert-butyl (Evidences 1–2), which may enhance bioavailability .

Physicochemical Properties

- Solubility : Ethyl esters (e.g., target compound, ) generally exhibit higher solubility than tert-butyl analogs due to reduced steric hindrance and polarity .

- Stability : Sulfonamide-linked compounds (e.g., target compound, ) show stability under physiological conditions, whereas ester groups may undergo hydrolysis in vivo .

Biological Activity

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves coupling piperazine derivatives with sulfonyl and carboxylate functionalities. The synthetic pathway may include the following steps:

- Formation of the Piperazine Core : The initial step involves creating a piperazine derivative, which serves as the backbone for further modifications.

- Sulfonylation : The introduction of a sulfonyl group can be achieved through reactions with sulfonyl chlorides or sulfonic acids.

- Benzamide Formation : The benzamide moiety is introduced via acylation reactions with benzoyl chloride or similar compounds.

- Esterification : Finally, the carboxylic acid is converted into an ester form using ethyl alcohol in the presence of acid catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound has shown potential in inhibiting certain enzyme activities linked to cancer progression and inflammatory responses.

Anticancer Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, research has demonstrated that modifications on the piperazine core can enhance cytotoxic effects against various cancer cell lines:

- Case Study 1 : A study involving analogs of this compound reported IC50 values in the low micromolar range against human leukemia cells (L1210) and cervical carcinoma cells (HeLa) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 | 5.6 |

| This compound | HeLa | 7.8 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which is crucial in managing chronic inflammatory diseases.

- Case Study 2 : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability.

Toxicology Studies

Toxicological assessments have indicated that the compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses .

Q & A

Q. What are the critical steps in synthesizing Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves:

- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., DMF as solvent, 0–5°C to control exothermic reactions) .

- Coupling reactions : Amide bond formation between benzamidoethyl and piperazine moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product . Optimization includes adjusting catalyst concentrations (e.g., triethylamine for pH control), solvent polarity, and reaction time, monitored via TLC .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Key techniques:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and verify sulfonamide/ester linkages (DMSO-d₆ as solvent, δ 1.2–1.4 ppm for ethyl ester) .

- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., m/z 483.2 [M+H]⁺) and fragmentation patterns .

- FT-IR : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. How do solubility and stability properties influence experimental design?

- Solubility : Moderate solubility in DMSO and ethanol facilitates in vitro assays (e.g., 10 mM stock in DMSO for cellular studies) .

- Stability : Degrades under extreme pH (>10) or prolonged UV exposure. Storage at –20°C in inert atmospheres is recommended . Experimental protocols must pre-test solubility in assay buffers (e.g., PBS with ≤1% DMSO) to avoid precipitation .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., kinases, GPCRs). Docking scores and binding poses guide SAR studies .

- Molecular dynamics (MD) simulations : GROMACS/AMBER to assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., hydrogen bonds with sulfonyl groups) .

- DFT calculations : Gaussian 16 to optimize geometry and predict electrostatic potential maps for reactivity analysis .

Q. What experimental strategies resolve contradictions in structural data from XRD vs. NMR?

- X-ray crystallography : SHELX-refined structures (CCDC deposition) provide precise bond lengths/angles. Use synchrotron radiation for high-resolution data (<1.0 Å) .

- NMR restraints : NOESY/ROESY correlations validate solution-state conformations. Compare with XRD data to identify dynamic vs. rigid regions .

- Hybrid approaches : Combine XRD with DFT-optimized structures (B3LYP/6-311+G(d,p)) to reconcile discrepancies in torsion angles .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., benzamido → nitrobenzamido) and assess potency via IC₅₀ assays .

- Pharmacophore mapping : MOE/DISCOtech to identify critical features (e.g., sulfonyl as hydrogen bond acceptor) .

- Data analysis : Multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .

Q. What methodologies address low reproducibility in biological assays?

- Standardized protocols : Pre-treat cells with cytochrome P450 inhibitors to mitigate metabolic variability .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with SPR for binding kinetics .

- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests to confirm significance (p<0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.